Doravirine - 1338225-97-0

Doravirine

Catalog Number: EVT-266308
CAS Number: 1338225-97-0
Molecular Formula: C17H11ClF3N5O3
Molecular Weight: 425.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) [] developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection [, , , , , , , , , , , , , , ]. As an antiviral agent, Doravirine plays a crucial role in scientific research, particularly in the fields of virology, pharmacology, and medicinal chemistry [, ]. Its unique resistance profile makes it a valuable tool in combating HIV-1 infection [, , ].

Molecular Structure Analysis

Doravirine is a small molecule with a distinct chemical structure. Although the specific structural details are not explicitly provided in the papers, they highlight its interactions with the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase, suggesting a structure complementary to this binding site []. Cryo-electron microscopy studies have revealed the specific interactions between Doravirine and HIV-1 reverse transcriptase, providing insights into its binding mode and conformational changes induced upon binding []. These studies are valuable for understanding its mechanism of action and for designing new NNRTIs with improved potency and resistance profiles.

Mechanism of Action

Doravirine acts as a non-competitive inhibitor of HIV-1 reverse transcriptase [, ]. It binds to a specific allosteric site on the enzyme known as the non-nucleoside inhibitor binding pocket []. This binding event induces conformational changes that hinder the enzyme's ability to catalyze the reverse transcription process, preventing HIV-1 replication [, , , ].

Applications

Doravirine has numerous scientific applications, primarily focused on its role in HIV-1 treatment and management [, ].

  • Antiretroviral Therapy: Doravirine is primarily investigated as a component of combination antiretroviral therapy (cART) for HIV-1 infection [, , , , , , , , , , , , , , , , , , , ]. It has demonstrated efficacy in both treatment-naïve and treatment-experienced individuals, including those with HIV-1 resistance to other NNRTIs [, , , , , , , , , ].

  • Drug Interaction Studies: Several studies investigate potential drug-drug interactions (DDIs) with Doravirine, given its CYP3A4 metabolism [, , , , , , , , ]. These studies examine its co-administration with various medications commonly used by individuals with HIV-1, including antituberculosis drugs, acid-reducing agents, statins, and opioid agonists [, , , , , , , , ]. This research is crucial to ensure safe and effective use of Doravirine in diverse patient populations.

  • Resistance Profile Analysis: Research explores the unique resistance profile of Doravirine compared to other NNRTIs [, , , , , , , , ]. Doravirine maintains activity against certain common NNRTI resistance mutations, including K103N, Y181C, and G190A [, , , , , , , ]. This characteristic makes it a potential treatment option for individuals with pre-existing NNRTI resistance.

  • Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) modeling studies investigate the impact of physiological factors, such as pregnancy and renal impairment, on Doravirine exposure [, , ]. This research helps to inform dosing recommendations and optimize its therapeutic use in specific patient populations.

Nevirapine

Relevance: Nevirapine, like Doravirine, is an NNRTI but demonstrates a less favorable resistance profile. Doravirine maintains activity against viruses with common NNRTI resistance mutations, such as K103N, unlike Nevirapine [, ].

Lamivudine

Relevance: Lamivudine, often combined with Doravirine in fixed-dose regimens, represents an NRTI backbone for Doravirine-based HIV treatment [, ]. Studies show that co-administering Doravirine with Lamivudine does not cause clinically significant drug-drug interactions, supporting their combined use [].

Tenofovir Disoproxil Fumarate (TDF)

Relevance: TDF is another NRTI commonly paired with Doravirine in fixed-dose regimens for HIV-1 treatment [, , ]. Clinical trials show no significant drug-drug interactions between Doravirine and TDF, confirming their compatibility in combination therapies.

Islatravir

Relevance: Islatravir has been researched in combination with Doravirine as a potential long-acting treatment option for HIV-1. Due to its long intracellular half-life, Islatravir combined with Doravirine could potentially offer a more convenient dosing regimen for patients. Studies show that using these two drugs together significantly delays the emergence of drug resistance compared to Doravirine alone [, , ].

Midazolam

Relevance: Midazolam was used as a probe substrate for CYP3A in a drug-drug interaction study with Doravirine. Results showed that Doravirine at steady-state slightly reduced Midazolam exposure, but not to a clinically significant extent, indicating a low potential for Doravirine to cause clinically relevant interactions with CYP3A substrates [].

Atorvastatin

Relevance: Atorvastatin was studied for potential drug-drug interactions with Doravirine due to their shared metabolic pathways. Studies concluded that Doravirine had no clinically relevant effect on the pharmacokinetics of Atorvastatin, supporting their co-administration without dose adjustments [].

Methadone

Relevance: Due to the potential for co-administration with Doravirine in certain populations, a drug-drug interaction study was conducted. Results indicated that co-administration of Methadone and Doravirine did not have a clinically meaningful effect on the pharmacokinetic profile of either drug, supporting their combined use without dose adjustments [].

Rifampin

Relevance: Rifampin is a strong CYP3A4 inducer and was studied for its potential interaction with Doravirine. Co-administration resulted in a substantial decrease (88%) in Doravirine exposure, making their concomitant use not recommended []. This highlights the importance of considering CYP3A4 induction when co-administering Doravirine with other medications.

Elbasvir

Relevance: While Elbasvir itself doesn't interact significantly with Doravirine, it is a component of the combination treatment Elbasvir/Grazoprevir []. This combination was studied for potential interactions with Doravirine, and while a modest increase in Doravirine exposure was observed, it was not considered clinically significant [].

Sofosbuvir

Relevance: As part of the combination treatment Ledipasvir/Sofosbuvir, Sofosbuvir was studied alongside Doravirine to assess drug-drug interactions. Findings showed that co-administering Doravirine with Ledipasvir/Sofosbuvir had no clinically relevant impact on their pharmacokinetic profiles. This supports the use of Doravirine with Ledipasvir/Sofosbuvir without dose adjustments [].

Doravirine Metabolite (M9)

Relevance: M9 represents the primary circulating metabolite of Doravirine and constitutes a significant portion of circulating radioactivity following Doravirine administration []. While CYP3A4 induction can substantially increase Doravirine clearance, modeling studies suggest that M9 exposure increases to a much lesser extent []. This information is vital when evaluating the overall impact of CYP3A4 inducers on Doravirine therapy and the potential implications of increased M9 exposure.

Properties

CAS Number

1338225-97-0

Product Name

Doravirine

IUPAC Name

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile

Molecular Formula

C17H11ClF3N5O3

Molecular Weight

425.7 g/mol

InChI

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)

InChI Key

ZIAOVIPSKUPPQW-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK 1439; MK-1439; MK1439; Doravirine; Pifeltro.

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.